molecular formula C13H21NO2 B3865539 2-[4-(2-Methylphenoxy)butylamino]ethanol

2-[4-(2-Methylphenoxy)butylamino]ethanol

Cat. No.: B3865539
M. Wt: 223.31 g/mol
InChI Key: PUPPBAISDBZJIY-UHFFFAOYSA-N
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Description

2-[4-(2-Methylphenoxy)butylamino]ethanol is a synthetic organic compound characterized by a 2-methylphenoxy group attached to a butyl chain, which is further linked to an ethanolamine moiety (aminoethanol). Its molecular formula is C₁₃H₂₁NO₂, comprising a phenyl ring substituted with a methyl group, an ether linkage, a secondary amine, and a hydroxyl group.

Properties

IUPAC Name

2-[4-(2-methylphenoxy)butylamino]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO2/c1-12-6-2-3-7-13(12)16-11-5-4-8-14-9-10-15/h2-3,6-7,14-15H,4-5,8-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUPPBAISDBZJIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCCCCNCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2-Methylphenoxy)butylamino]ethanol typically involves the reaction of 2-methylphenol with 4-chlorobutanol to form 2-methylphenoxybutanol. This intermediate is then reacted with ethylene oxide in the presence of a base to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like potassium carbonate to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The reaction conditions are optimized to maximize yield and purity, often involving temperature control and the use of high-purity reagents.

Chemical Reactions Analysis

Types of Reactions

2-[4-(2-Methylphenoxy)butylamino]ethanol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the phenoxy group, where halogens or other nucleophiles replace the hydroxyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, mild temperatures.

    Substitution: Halogens, nucleophiles like amines or thiols, solvents like dichloromethane.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halogenated phenoxyalkylamines, thiolated derivatives.

Scientific Research Applications

2-[4-(2-Methylphenoxy)butylamino]ethanol is used in various scientific research applications, including:

    Chemistry: As a reagent in organic synthesis for the preparation of more complex molecules.

    Biology: In studies involving cell signaling and receptor interactions due to its ability to interact with biological membranes.

    Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

    Industry: Used in the formulation of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[4-(2-Methylphenoxy)butylamino]ethanol involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can modulate signaling pathways by binding to these targets, leading to changes in cellular responses. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

2-(Butylamino)ethanol

Molecular Formula: C₆H₁₅NO Key Features:

  • Simplifies the structure by replacing the phenoxybutyl group with a simple butyl chain.
  • Contains amine and hydroxyl functional groups. Applications: Widely used as a corrosion inhibitor and intermediate in alkanolamine synthesis due to its polarity and solubility in water . Toxicity: Generally considered low-risk for industrial use, though prolonged exposure may cause irritation.

Comparison :

2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol (CAS 9036-19-5)

Molecular Formula : C₁₈H₃₀O₃
Key Features :

  • Contains a tetramethylbutyl-substituted phenyl group connected via an ethoxy chain to ethanol. Applications: Restricted to R&D use due to toxicity concerns . Toxicity: Classified as Acute Toxicity Category 4 (Oral) and Serious Eye Damage Category 1 .

Comparison :

  • The ethoxy chain and bulky tetramethylbutyl group increase steric hindrance, likely reducing reactivity compared to the target compound. The higher toxicity limits its applicability outside controlled research settings.

Phenylethanolamine A (克仑巴胺)

Molecular Formula : C₁₉H₂₄N₂O₄
Key Features :

  • Contains 4-nitrophenyl and methoxyphenyl groups on a butylaminoethanol backbone. Applications: Illegal β-agonist used illicitly in livestock for lean meat production . Toxicity: Banned globally due to cardiovascular risks in humans and animals .

Comparison :

  • The nitro group in phenylethanolamine A enhances its bioactivity as a β-agonist but introduces significant health risks. The target compound lacks this nitro group, suggesting a safer profile if used in therapeutic contexts.

2-[4-(4-Methoxyphenyl)butylamino]ethanethiol Hydrochloride

Molecular Formula: C₁₃H₂₀ClNOS Key Features:

  • Substitutes the hydroxyl group with a thiol (-SH) and includes a 4-methoxyphenyl group.
    Applications : Research compound; thiol groups are reactive and useful in drug conjugation .

Comparison :

  • The thiol group increases reactivity (e.g., disulfide bond formation) but reduces stability compared to the hydroxyl group in the target compound. The methoxy substituent may enhance solubility in nonpolar solvents.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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